molecular formula C7H6BrClO B064525 2-Bromo-5-chloroanisole CAS No. 174913-09-8

2-Bromo-5-chloroanisole

Cat. No.: B064525
CAS No.: 174913-09-8
M. Wt: 221.48 g/mol
InChI Key: CQGYLDZGJLVLMK-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromo-5-chloroanisole is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antimicrobial properties.

    Industry: Employed in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.

Safety and Hazards

2-Bromo-5-chloroanisole is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromo-5-chloroanisole are not available in the retrieved data, it’s worth noting that such compounds are often used as intermediates in the synthesis of various pharmaceuticals . Therefore, future research could potentially explore new synthetic routes or applications for this compound in pharmaceutical synthesis.

Biochemical Analysis

Biochemical Properties

The role of 2-Bromo-5-chloroanisole in biochemical reactions is not well-documented in the literature. It is known that halogenated anisoles like this compound can participate in various biochemical reactions due to their reactive halogen atoms. These atoms can form covalent bonds with proteins, enzymes, and other biomolecules, altering their function and potentially influencing biochemical pathways .

Molecular Mechanism

It is known that halogenated compounds can interact with various biomolecules at the molecular level, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where 2-chloroanisole is treated with bromine in the presence of a solvent like acetic acid. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler anisole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution Reactions: Formation of 2-amino-5-chloroanisole or 2-thio-5-chloroanisole.

    Oxidation Reactions: Formation of 2-bromo-5-chlorophenol.

    Reduction Reactions: Formation of anisole derivatives without halogen substituents.

Comparison with Similar Compounds

    2-Bromoanisole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chloroanisole: Lacks the bromine substituent, affecting its reactivity and applications.

    4-Bromo-2-chloroanisole: Has different substitution positions, leading to variations in chemical behavior and applications.

Uniqueness: 2-Bromo-5-chloroanisole is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications in various fields.

Properties

IUPAC Name

1-bromo-4-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGYLDZGJLVLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591938
Record name 1-Bromo-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-09-8
Record name 1-Bromo-4-chloro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-chlorophenol (2.85 g, 13.7 mmol; synthesized in reference to International Patent Publication WO0109122), potassium carbonate (1.89 g, 13.7 mmol), n-Bu4NI (50 mg, 0.137 mmol), methyl iodide (1.28 mL, 20.6 mmol) and N,N-dimethylformamide (8.0 mL) was stirred for two hours. An iced water was added and the obtained mixture was extracted with ethyl acetate twice. The combined organic phase was washed with brine and dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the residue obtained by evaporating the solvent under reduced pressure was purified by silica gel column chromatography (hexane:ethyl acetate=95:5) to obtain colorless oily 2-bromo-5-chloroanisole (2.94 g, 97%). Then, oxalyl chloride (1.23 mL, 15.1 mmol) and N,N-dimethylformamide (2 drops) were added to 4-ethoxybenzoic acid (2.28 g, 13.7 mmol) in chloroform (8 mL) and stirred for five hours. The yellow oil obtained by evaporating the solvent under reduced pressure was dissolved in chloroform (5 mL). To this solution, a chloroform solution (10 mL) of 2-bromo-5-chloroanisole (2.94 g, 13.3 mmol) was added and then aluminum chloride (2.07 g, 15.5 mmol) was added portion wise at −10° C. over five minutes. After stirred at 5° C. for one hour, the reaction mixture was to room temperature and stirred for 13 hours. The reaction mixture was poured into an iced water and extracted with chloroform three times. After washed with 1 M hydrochloric acid, water, brine, the combined organic layer was dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the residue obtained by evaporating the solvent under reduced pressure was purified by NH type silica gel column chromatography (hexane:ethyl acetate=9:1) to obtain (5-bromo-2-chloro-6-methoxyphenyl)(4-ethoxyphenyl)methanone (1.53 g, 31%) as a colorless crystal.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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